molecular formula C11H10BrN5O2 B10769418 Ac-Lys-[Leu(8)]-des-Arg(9)-BK

Ac-Lys-[Leu(8)]-des-Arg(9)-BK

Cat. No. B10769418
M. Wt: 324.13 g/mol
InChI Key: QPCBNXNDVYOBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-Lysine-[Leucine(8)]-des-Arginine(9)-Bradykinin involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain assembly, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) with scavengers .

Industrial Production Methods

Industrial production of this compound typically involves automated peptide synthesizers, which allow for high-throughput synthesis and purification. The use of high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetyl-Lysine-[Leucine(8)]-des-Arginine(9)-Bradykinin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted analogues, which are used to study the functional aspects of the bradykinin receptor .

Scientific Research Applications

Acetyl-Lysine-[Leucine(8)]-des-Arginine(9)-Bradykinin has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl-Lysine-[Leucine(8)]-des-Arginine(9)-Bradykinin is unique due to its specific modifications, which enhance its stability and receptor selectivity. These modifications make it a valuable tool for studying the bradykinin receptor pathways and developing potential therapeutic agents .

properties

Molecular Formula

C11H10BrN5O2

Molecular Weight

324.13 g/mol

IUPAC Name

4-(2-amino-5-oxoimidazol-4-yl)-2-bromo-4,5,6,7-tetrahydro-3aH-pyrrolo[2,3-c]azepin-8-one

InChI

InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3-5H,1-2H2,(H,14,18)(H2,13,17,19)

InChI Key

QPCBNXNDVYOBIP-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=NC(=CC2C1C3=NC(=NC3=O)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.